Methyl 2-chloro-4-formylnicotinate
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Overview
Description
Methyl 2-chloro-4-formylnicotinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of nicotinic acid and features a chloro and formyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-formylnicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 2-chloronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 2-chloro-4-carboxynicotinate.
Reduction: Methyl 2-chloro-4-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-4-formylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may also influence the compound’s reactivity and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-formylnicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloronicotinate
- Methyl 2-chloro-5-nitronicotinate
- Methyl 2-chloro-5-methylnicotinate
Uniqueness
Methyl 2-chloro-4-formylnicotinate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H6ClNO3 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 2-chloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(4-11)2-3-10-7(6)9/h2-4H,1H3 |
InChI Key |
NADIGPFFQGKRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C=O |
Origin of Product |
United States |
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